
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is an organic compound characterized by the presence of two chlorophenyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline and 4-chloroaniline with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.
Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-chloroaniline to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene handling.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-chloroaniline and 4-chloroaniline are the primary products.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. This dual interaction mechanism makes it a versatile compound in drug design and biochemical studies.
Comparación Con Compuestos Similares
- 1-(2-Chlorophenyl)-3-(4-bromophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea
Comparison: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is unique due to the presence of two chlorophenyl groups, which confer distinct electronic and steric properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it exhibits different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
13208-68-9 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) |
Clave InChI |
KASPPLQOOHZAID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
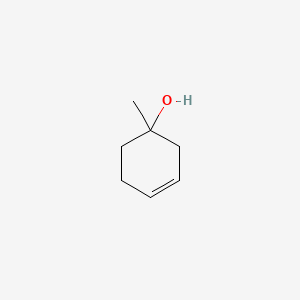
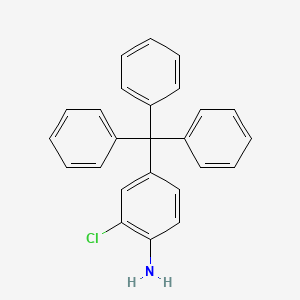
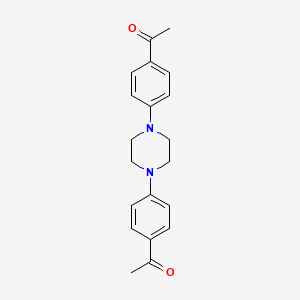

![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)



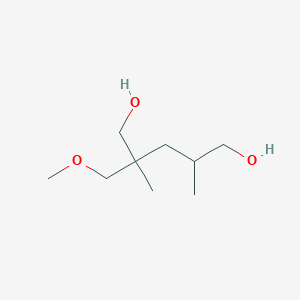
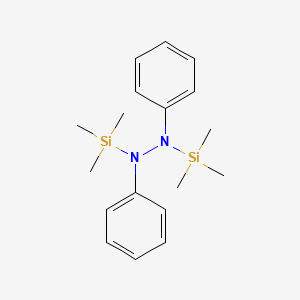

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
